Methyl (2S,4S)-4-(2-chloro-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

CAS No.: 1354485-05-4

Cat. No.: VC3010504

Molecular Formula: C15H21Cl2NO3

Molecular Weight: 334.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354485-05-4 |

|---|---|

| Molecular Formula | C15H21Cl2NO3 |

| Molecular Weight | 334.2 g/mol |

| IUPAC Name | methyl (2S,4S)-4-(2-chloro-4-propan-2-ylphenoxy)pyrrolidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C15H20ClNO3.ClH/c1-9(2)10-4-5-14(12(16)6-10)20-11-7-13(17-8-11)15(18)19-3;/h4-6,9,11,13,17H,7-8H2,1-3H3;1H/t11-,13-;/m0./s1 |

| Standard InChI Key | OQCNGVBZUTVHCQ-JZKFLRDJSA-N |

| Isomeric SMILES | CC(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl.Cl |

| SMILES | CC(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Cl.Cl |

| Canonical SMILES | CC(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Cl.Cl |

Introduction

| Parameter | Value |

|---|---|

| CAS Registry Number | 1354485-05-4 |

| Molecular Formula | C₁₅H₂₁Cl₂NO₃ |

| IUPAC Name | methyl (2S,4S)-4-(2-chloro-4-isopropylphenoxy)pyrrolidine-2-carboxylate hydrochloride |

| Physical State | Solid (at standard conditions) |

| Storage Condition | Room temperature |

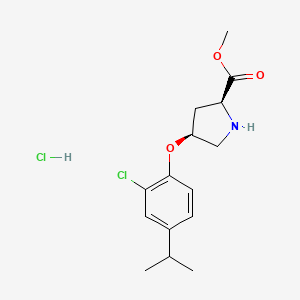

The compound features a molecular structure containing a pyrrolidine ring with two stereogenic centers, both in the S configuration, connected to a substituted phenoxy group and a methyl carboxylate functional group .

Structural Characteristics

The structural attributes of Methyl (2S,4S)-4-(2-chloro-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride are critical to understanding its chemical behavior and potential applications in research settings.

Stereochemistry and Configuration

The compound contains two stereogenic centers at positions 2 and 4 of the pyrrolidine ring, both with the S configuration. This specific stereochemistry (2S,4S) is a defining characteristic that distinguishes it from other stereoisomers and contributes to its unique spatial arrangement and potential biological activities.

Functional Groups and Moieties

The molecule contains several important functional groups:

-

A pyrrolidine ring (heterocyclic amine)

-

A phenoxy linkage connecting the pyrrolidine to the aromatic ring

-

A methyl carboxylate group at position 2 of the pyrrolidine

-

A chloro substituent at position 2 of the phenyl ring

-

An isopropyl group at position 4 of the phenyl ring

-

A hydrochloride salt form of the pyrrolidine nitrogen

Structural Comparison with Related Compounds

This compound belongs to a family of substituted pyrrolidine derivatives with various phenoxy substituents. A closely related isomer is Methyl (2S,4S)-4-(4-chloro-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride (CAS: 1354488-38-2), which differs only in the positions of the chloro and isopropyl groups on the phenyl ring .

Table 2: Comparison with Structural Analogs

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| Methyl (2S,4S)-4-(2-chloro-4-isopropylphenoxy)-2-pyrrolidinecarboxylate HCl | 1354485-05-4 | Chloro at position 2, isopropyl at position 4 of phenyl ring |

| Methyl (2S,4S)-4-(4-chloro-2-isopropylphenoxy)-2-pyrrolidinecarboxylate HCl | 1354488-38-2 | Chloro at position 4, isopropyl at position 2 of phenyl ring |

| Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate HCl | 1354486-46-6 | Bromo instead of chloro at position 2 |

| Methyl (2S,4S)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylate HCl | 1354490-33-7 | Methoxy instead of isopropyl at position 4 |

These structural differences, while subtle, can significantly impact chemical reactivity, binding properties, and potential biological activities .

Chemical Properties and Reactivity

The chemical properties of Methyl (2S,4S)-4-(2-chloro-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride are governed by its functional groups and their spatial arrangement.

Functional Group Reactivity

The compound contains several reactive functional groups:

-

The pyrrolidine nitrogen: As a secondary amine in salt form, it can participate in acid-base reactions and, when deprotonated, in nucleophilic substitution reactions.

-

The methyl ester group: Susceptible to hydrolysis, transesterification, and reduction reactions.

-

The phenoxy linkage: Generally stable but can undergo cleavage under specific conditions.

-

The chloro substituent: Capable of participating in various coupling reactions and substitutions.

Stability Considerations

-

Prolonged exposure to moisture (potential ester hydrolysis)

-

Strong acids or bases (affecting the salt form or causing ester hydrolysis)

-

Oxidizing agents

-

Extended exposure to heat or light

| Supplier | Product Number | Notes |

|---|---|---|

| Matrix Scientific | Referenced in multiple sources | Primary manufacturer |

| FUJIFILM Wako Pure Chemical Corporation | W01MAS050968 | Listed in their catalog |

| VWR International | Distributes Matrix Scientific products | International distributor |

| TH Science | TS129388 | Listed in their catalog |

The compound is typically supplied in research-grade purity for laboratory use only .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume